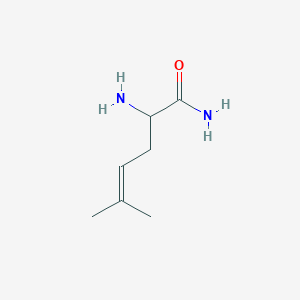

2-Amino-5-methylhex-4-enamide

Description

Contextualization within Enamide Chemistry and Amino Amides

2-Amino-5-methylhex-4-enamide is classified as both an enamide and an α-amino amide. Enamides are characterized by the N-acyl group attached to a double bond, a feature that provides a unique balance of stability and reactivity, making them valuable intermediates in organic synthesis. researchgate.net The electron-withdrawing nature of the acyl group modulates the nucleophilicity of the nitrogen and the double bond, rendering them more stable than their enamine counterparts. researcher.life This stability allows for a wide range of chemical transformations. Current time information in Bangalore, IN.rsc.org

Simultaneously, the presence of an amino group at the alpha position to the amide carbonyl (an α-amino amide) is a structural motif found in numerous biologically active molecules and is a cornerstone of peptide chemistry. acs.orgresearchgate.net The synthesis of α-amino amides is a significant focus in medicinal chemistry, with various methods developed for their preparation, including direct amidation of unprotected amino acids. acs.org The dual functionality of this compound as both an enamide and an α-amino amide suggests a rich and complex reactivity profile, offering multiple sites for chemical modification.

Significance of Olefinic Amide Architectures in Chemical Research

Olefinic amides, particularly α,β-unsaturated amides, are prevalent structural motifs in a vast array of natural products and pharmaceuticals. researchgate.net This structural class is known for a range of biological activities, including insecticidal and medicinal effects. researchgate.net The conjugated system of an olefin and an amide can participate in various reactions, making them versatile building blocks in synthetic chemistry.

More broadly, the incorporation of sp3-hybridized carbons, such as those in the backbone of this compound, is increasingly recognized as a desirable feature in drug discovery programs. Molecules with a higher sp3-character often exhibit improved selectivity and clinical success rates. researchgate.net Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for creating complex sp3-sp3 linkages using olefinic amides as starting materials. researchgate.net This highlights the potential of olefinic amide architectures like this compound as valuable precursors for novel chemical entities.

Overview of Current Research Landscape Pertaining to this compound

The research landscape for related unsaturated amino amides, however, is quite active. For example, extensive research exists on the synthesis of β,γ-unsaturated amides and α,β-unsaturated amides, often employing transition metal catalysis. researcher.lifeacs.org These studies demonstrate the utility of such compounds as synthetic intermediates. Given the structural features of this compound, it could potentially be a target for synthesis via novel catalytic methods or serve as a building block in the creation of more complex molecules, such as lactams, which are important pharmacophores. nih.gov The absence of specific research on this compound represents a knowledge gap and an opportunity for future investigation into its unique chemical properties and potential utility.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-amino-5-methylhex-4-enamide |

InChI |

InChI=1S/C7H14N2O/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H2,9,10) |

InChI Key |

KNJMIVHAIOTUGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(C(=O)N)N)C |

Origin of Product |

United States |

Mechanistic Investigations of 2 Amino 5 Methylhex 4 Enamide Formation and Transformation

Reaction Pathways and Key Intermediates

The diverse reactivity of 2-Amino-5-methylhex-4-enamide stems from the interplay between its amide, amino, and alkene components. The electron-withdrawing nature of the acyl group reduces the nucleophilicity of the enamine system compared to simple enamines, lending it greater stability while also enabling unique reaction pathways. nih.gov Key intermediates in its transformations often include iminium ions, carbocations, and amidyl radicals, which dictate the final product structures.

Tautomerization Processes, e.g., Enamide-Imine Interconversion

Enamides such as this compound can exist in equilibrium with their imine tautomers. This process, known as enamide-imine tautomerization, is analogous to the more familiar keto-enol tautomerism and involves the migration of a proton and the shifting of a double bond. pbworks.comwikipedia.orgyoutube.com The equilibrium between the enamide and its corresponding imine, 2-Amino-5-methylhex-4-en-imine, can be catalyzed by either acid or base. rsc.orgnih.gov

The general mechanism involves the protonation of the α-carbon followed by deprotonation of the nitrogen atom, or vice-versa. While the enamide form is often stable and isolable, the imine form can be a key intermediate in certain reactions. nih.gov For most simple systems, the imine tautomer is thermodynamically favored over the enamine form. youtube.com

Nucleophilic Addition and Proton Transfer Sequences

Enamides can function as effective nucleophiles in the presence of a suitable Lewis acid catalyst. nih.gov For this compound, the reaction sequence typically begins with the nucleophilic addition of the enamide to an electrophile. This process is often initiated by protonation or coordination of a Lewis acid to the amide's carbonyl oxygen, which increases the electrophilicity of the enamide system.

The key intermediate formed upon nucleophilic attack is an N-acylimino species or an iminium ion. libretexts.orglibretexts.org This is followed by a series of proton transfers to neutralize the intermediate and yield the final product. For example, in an acid-catalyzed reaction, the enamide double bond attacks an electrophile, forming a new carbon-carbon bond and an iminium ion intermediate. Subsequent deprotonation or capture by a nucleophile completes the sequence. These nucleophilic addition reactions are fundamental to many carbon-carbon and carbon-heteroatom bond-forming strategies. acs.org

Intramolecular Cyclization and Ring-Closure Mechanisms

Enamides are excellent precursors for the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. nih.govresearchgate.net These transformations can proceed through several distinct mechanistic pathways.

One common pathway is the aza-Prins cyclization, where acid-catalyzed protonation of the enamide generates an acyliminium ion. nih.gov If this compound were modified to contain a tethered nucleophile (e.g., another alkene or an aromatic ring), this electrophilic intermediate could be trapped intramolecularly to form a new ring system.

Another powerful method involves radical cyclization. Tin hydride-mediated reactions, for instance, can generate radicals that undergo tandem cyclizations to form complex bicyclic structures like pyrrolizidinones and indolizidinones. rsc.org The regiochemical outcome of these radical cyclizations (i.e., 5-exo vs. 6-endo) is often dependent on the substitution pattern of the alkene. rsc.org

The following table illustrates hypothetical outcomes for different intramolecular cyclization strategies applied to derivatives of this compound, based on established methodologies.

| Entry | Cyclization Strategy | Hypothetical Tethered Group | Plausible Product Type |

| 1 | Aza-Prins (Acid-catalyzed) | Pendant alkene | Piperidine derivative |

| 2 | Radical (Tin hydride-mediated) | Pendant alkene | Pyrrolizidinone |

| 3 | Friedel-Crafts (Lewis acid) | Pendant phenyl group | Tetrahydroquinoline |

| 4 | Photochemical [2+2] | N/A (intermolecular) | Azetidine derivative |

Carbocation Rearrangements in Electrophilic Additions

The alkene moiety (C4=C5) in this compound can undergo electrophilic addition reactions. In such reactions, the initial addition of an electrophile (like H⁺ from HBr) to the double bond generates a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon (C4), placing the positive charge on the more substituted carbon (C5).

This initially formed secondary carbocation can undergo rearrangement to a more stable carbocation if possible. lumenlearning.compressbooks.pub In the case of the carbocation derived from this compound, a 1,2-hydride shift from the adjacent carbon (C5) to form a more stable tertiary carbocation at C5 is a plausible pathway. youtube.comlibretexts.orglibretexts.org This rearrangement leads to a mixture of products, where the "rearranged" product resulting from the more stable carbocation is often the major one. youtube.com Such rearrangements are strong evidence for the existence of carbocation intermediates in electrophilic addition mechanisms. pressbooks.pub

Radical Chain Mechanisms in Amide Functionalization

The amide functional group can be a handle for initiating radical chain reactions, particularly for the functionalization of remote C-H bonds. chinesechemsoc.org These reactions often involve the generation of a highly reactive amidyl radical (an N-centered radical). nih.gov For this compound, an amidyl radical could be formed by homolysis of the N-H bond, often promoted by a photocatalyst or a radical initiator. chinesechemsoc.org

A typical radical chain mechanism proceeds in three phases:

Initiation : A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from the amide nitrogen to form the initial amidyl radical. youtube.com

Propagation : The amidyl radical undergoes a key step, such as an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), to move the radical center to a carbon atom. This new carbon-centered radical can then react with another molecule (e.g., an alkene or a halogen source) to form the product and regenerate a radical species that continues the chain. nih.govyoutube.com

Termination : Two radical species combine to end the chain reaction. youtube.com

This strategy allows for selective functionalization at positions that are otherwise unreactive. nih.gov

Catalytic Cycle Elucidation

Many transformations of enamides are facilitated by catalysts, particularly transition metals or photocatalysts. acs.orgnih.gov Elucidating the catalytic cycle is essential for understanding the reaction mechanism and optimizing conditions.

A plausible generalized catalytic cycle for a photoredox-catalyzed functionalization of this compound could involve the following steps:

Excitation : A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is excited to a higher energy state (PC*). nih.gov

Single Electron Transfer (SET) : The excited photocatalyst can be either oxidative or reductive. In an oxidative quenching cycle, PC* accepts an electron from the enamide, generating an enamide radical cation and the reduced form of the catalyst (PC⁻).

Intermediate Formation : The enamide radical cation can then undergo various reactions, such as deprotonation to form a radical intermediate.

Radical Reaction : This radical intermediate reacts with a substrate to form a new bond and generate another radical.

Product Formation and Catalyst Regeneration : The new radical intermediate is then reduced by PC⁻, releasing the final product and regenerating the ground-state photocatalyst (PC), thereby closing the catalytic cycle. rsc.org

This type of cycle allows for the generation of reactive radical intermediates under mild conditions, enabling a wide range of chemical transformations. nih.govrsc.org

Oxidative Coupling Mechanisms in Metal Catalysis

The formation of a C-N bond via C-H activation, such as in the synthesis of this compound from 5-methylhex-4-en-1-amine or a related precursor, is a form of oxidative coupling. unirioja.esiciq.orgresearchgate.net In these reactions, two electrons are formally removed from the organic substrates, a process facilitated by a metal catalyst and a stoichiometric oxidant. researchgate.netacs.org

The catalytic cycle for a metal-catalyzed allylic C-H amination typically involves several key steps:

C-H Activation : The catalyst, often a transition metal complex (e.g., based on Pd, Rh, Ir, or Co), activates an allylic C-H bond of the alkene precursor. acs.org This can occur through various pathways, including a concerted metalation-deprotonation (CMD) step. acs.orgchemrxiv.org

Oxidative Step : The metal center is oxidized. This can happen through reaction with an external oxidant or by interaction with the nitrogen source itself (e.g., a nitrenoid precursor). nih.gov In some iridium-catalyzed systems, an allyl-Ir(III) intermediate is oxidized to a key allyl-Ir-nitrenoid species. nih.gov

C-N Bond Formation : The crucial carbon-nitrogen bond is formed. This often occurs via reductive elimination from the metal center, where the C and N fragments couple, and the metal's oxidation state is reduced. unirioja.esacs.org For instance, a Pd(IV)-imido species might undergo reductive elimination to form the amide product. acs.org

Catalyst Regeneration : The active form of the catalyst is regenerated, allowing the cycle to continue.

Catalyst Regeneration Pathways

Catalyst regeneration is the final, essential step that closes the catalytic cycle. unirioja.es In the context of oxidative coupling, this step typically involves the reoxidation of the reduced metal center or the liberation of the product to free up the catalyst's coordination sites.

For example, in a hypothetical Rh(III)-catalyzed cycle for the formation of this compound, after the C-N bond is formed via reductive elimination from a rhodacycle intermediate, the resulting Rh(I) species must be reoxidized to the active Rh(III) state by an external oxidant (e.g., silver salts) to participate in a new cycle. acs.orgchemrxiv.org In other systems, regeneration might simply involve proto-demetalation, where a proton source cleaves the metal-product bond, releasing the amide and regenerating the active catalyst. nih.gov Understanding the specifics of catalyst regeneration, including potential deactivation pathways, is critical for developing robust and long-lasting catalytic systems. acs.org

Role of Ligands and Additives in Reaction Selectivity and Rate

The choice of ligands and additives is paramount in controlling the outcome of metal-catalyzed reactions. Ligands, which are molecules that bind to the metal center, can profoundly influence the catalyst's steric and electronic properties, thereby dictating selectivity (e.g., linear vs. branched products) and reaction rate. nih.gov

In palladium-catalyzed allylic C-H amination, for instance, bis-sulfoxide ligands have been shown to be critical for achieving high regioselectivity. nih.gov The absence of such ligands can lead to significantly diminished yields or a loss of selectivity. nih.gov Similarly, phosphine-based ligands are commonly employed to modulate the reactivity of palladium catalysts in various C-N bond-forming reactions. organic-chemistry.org

Additives, such as Brønsted or Lewis acids, can also play a crucial cooperative role. rsc.orgresearchgate.net An acid co-catalyst might assist in activating a leaving group, promoting the formation of a key intermediate, or facilitating the final product-releasing step. researchgate.netrsc.org For example, a heterobimetallic system, such as a combination of Pd(II) and Cr(III) catalysts, has been used to achieve high selectivity in linear allylic C-H amination, where each metal is proposed to activate different steps in the catalytic cycle. nih.gov

| Component | General Role in Allylic Amination | Potential Impact on this compound Synthesis |

| Metal Catalyst (e.g., Pd, Rh, Ir) | Activates C-H bond, facilitates C-N coupling | Determines feasibility and core reaction pathway |

| Ligands (e.g., Phosphines, Sulfoxides) | Modulate steric/electronic environment of the metal | Control regioselectivity (e.g., amination at C2 vs. C4) and enantioselectivity |

| Oxidant (e.g., Benzoquinone, Ag(I) salts) | Enables the overall oxidative coupling, reoxidizes catalyst | Essential for catalyst turnover; choice can affect side reactions |

| Additives (e.g., Brønsted/Lewis Acids) | Co-catalyst, activates substrates or intermediates | Enhance reaction rate and influence mechanistic pathway |

This table presents generalized roles based on analogous systems, as specific data for this compound is not available.

Theoretical and Computational Elucidation of Reaction Mechanisms

To gain deeper insight into reaction mechanisms that are difficult to probe experimentally, theoretical and computational methods are invaluable. acs.org These tools allow for the detailed study of reaction pathways, transition states, and the factors controlling reactivity and selectivity. iciq.orgresearchgate.net

Density Functional Theory (DFT) Studies of Transition States and Energy Barriers

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute reaction energetics. umn.eduresearchgate.net For a reaction like the formation of this compound, DFT would be used to map out the entire energy profile of the proposed catalytic cycle. rsc.org

Researchers can model the structures of reactants, intermediates, and products, as well as the crucial transition states that connect them. mdpi.com By calculating the energy of each species, a reaction coordinate diagram can be constructed. The highest energy barrier on this diagram corresponds to the rate-determining step of the reaction. acs.orgchemrxiv.org For example, DFT calculations on cobalt-catalyzed C-H amination suggested that the C-H bond cleavage step was kinetically unfavorable compared to its rhodium counterpart, explaining differences in catalytic activity. acs.org These studies provide quantitative data on activation energies, which can rationalize experimental observations and guide the design of more efficient catalysts. rsc.org

| Computational Parameter | Information Gained | Relevance to this compound |

| Optimized Geometries | 3D structures of intermediates and transition states | Visualize the molecular interactions during the reaction |

| Gibbs Free Energy (ΔG) | Thermodynamic favorability of each reaction step | Determine if the overall reaction is spontaneous |

| Activation Energy (ΔG‡) | Energy barrier of a reaction step | Identify the rate-determining step and factors affecting reaction speed |

| Imaginary Frequencies | Confirmation of a true transition state structure | Ensure the accuracy of the calculated reaction pathway |

This table illustrates typical outputs from DFT studies used to analyze reaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. sapub.org The energy, symmetry, and spatial distribution of these orbitals can predict whether a reaction is favorable. nih.gov

In the context of this compound synthesis, FMO analysis could be used to understand the interaction between the alkene precursor and the metal-nitrenoid or other aminating agent. The analysis can help explain the regioselectivity of the reaction by identifying which atoms have the largest orbital coefficients in the relevant frontier orbitals, indicating the most likely sites for bond formation. sapub.org For complex systems where the traditional HOMO and LUMO may be delocalized, more advanced concepts like Frontier Molecular Orbitalets (FMOLs) can be used to pinpoint the locality of chemical reactivity. nih.govresearchgate.net

Advanced Spectroscopic Characterization of 2 Amino 5 Methylhex 4 Enamide and Analogs

Mass Spectrometry (MS)

Applications in Reaction Mixture Analysis

The in-situ analysis of reaction mixtures is crucial for optimizing reaction conditions, determining yields, and identifying byproducts. Spectroscopic techniques are powerful tools for this purpose. In the synthesis of 2-Amino-5-methylhex-4-enamide, which may be formed from the corresponding α,β-unsaturated acid, monitoring the reaction progress is essential. chemicalbook.com Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for analyzing the complex composition of such reaction mixtures. nih.govacs.org

For instance, GC-MS can be employed to separate volatile components of the reaction mixture and provide mass spectra for their identification. The disappearance of starting materials and the appearance of the product, this compound, can be tracked over time. The mass spectrum of the target compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can confirm its structure. Control experiments analyzed by GC-MS can help in understanding the reaction pathway and identifying any intermediates or side products. nih.govacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, especially for less volatile or thermally labile compounds. In the context of this compound, which has structural similarities to amino acids, LC-MS can provide high-sensitivity analysis. mdpi.comrsc.orgchromsystems.comrestek.com Derivatization of the amino group might be employed to enhance chromatographic separation and detection sensitivity if required. mdpi.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

The chromophore in this compound is the α,β-unsaturated amide moiety. This conjugated system gives rise to characteristic absorptions in the UV-Vis region. The primary electronic transitions expected for this chromophore are the π → π* and the n → π* transitions. libretexts.orgresearchgate.net

The π → π* transition is typically of high intensity and results from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated carbonyl compounds, this transition is responsible for a strong absorption band. researchgate.net The n → π* transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to a π* antibonding orbital. This transition is generally of lower intensity compared to the π → π* transition.

The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of substituents. The general principles of Woodward-Fieser rules for α,β-unsaturated ketones suggest that the λmax can be predicted based on the core chromophore and the contribution of various substituents. youtube.com While specific parameters for α,β-unsaturated amides are less common, the same principles of bathochromic (red) and hypsochromic (blue) shifts apply. It is expected that this compound would exhibit a strong π → π* transition, likely in the range of 200-250 nm.

In the absence of experimental data, theoretical calculations can provide valuable insights into the electronic spectrum of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method commonly used to predict UV-Vis absorption spectra. medium.comresearchgate.net Such calculations can predict the excitation energies and oscillator strengths of electronic transitions.

For this compound, a TD-DFT calculation would likely predict the energies of the π → π* and n → π* transitions, which can be correlated with the expected λmax values. The accuracy of these predictions depends on the chosen functional and basis set. chemrxiv.orgchemrxiv.org Comparing the computed spectrum with experimental data for analogous compounds can help in the assignment of the observed absorption bands. medium.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for the identification of functional groups in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amide and alkene functional groups.

For the primary amide group, the following vibrations are anticipated:

N-H Stretching: Primary amides typically show two bands in the region of 3100-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. blogspot.com In dilute solutions, these bands appear near 3520 and 3400 cm⁻¹, while in the solid state, hydrogen bonding can shift them to lower wavenumbers (around 3350 and 3180 cm⁻¹). spcmc.ac.in

C=O Stretching (Amide I band): This is a very strong and characteristic absorption for amides, typically found in the range of 1630-1690 cm⁻¹. blogspot.com In the solid state, this band is often observed around 1650 cm⁻¹. spcmc.ac.in

N-H Bending (Amide II band): This band appears in the region of 1590-1655 cm⁻¹ and is due to the in-plane bending of the N-H bonds. spcmc.ac.in

For the alkene group, the key vibrations are:

=C-H Stretching: The stretching of the vinyl C-H bond is expected to appear at a frequency slightly above 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretch for a non-conjugated alkene typically appears in the 1640-1680 cm⁻¹ region. However, conjugation with the carbonyl group in this compound will likely shift this absorption to a lower frequency.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amide | N-H Asymmetric Stretch | ~3350 | Medium |

| N-H Symmetric Stretch | ~3180 | Medium | |

| C=O Stretch (Amide I) | 1630 - 1690 | Strong | |

| N-H Bend (Amide II) | 1590 - 1655 | Medium | |

| Alkene | =C-H Stretch | > 3000 | Medium |

| C=C Stretch (conjugated) | 1600 - 1650 | Medium-Weak |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its analogs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. google.comatlantis-press.com For the analysis of a reaction mixture in the synthesis of this compound, GC-MS can separate the target compound from starting materials, solvents, and byproducts. The mass spectrometer provides structural information for each separated component, allowing for their unambiguous identification. Derivatization of the amide or amino group may sometimes be necessary to improve volatility and thermal stability. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods suitable for a wide range of compounds, including those that are not amenable to GC-MS. mdpi.comrsc.orgchromsystems.comrestek.comnih.gov For the analysis of this compound, reversed-phase LC could be used for separation, followed by detection using electrospray ionization (ESI) mass spectrometry. LC-MS/MS would provide even greater selectivity and structural information through the fragmentation of the parent ion. This technique is particularly valuable for quantitative analysis in complex matrices. rsc.orgchromsystems.com

Chromatographic Separation Coupled with Spectroscopic Detection (e.g., HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a powerful and widely adopted analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. This hyphenated technique is particularly well-suited for the analysis of novel psychoactive substances and related compounds, offering high sensitivity and selectivity.

The fundamental principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). The choice of stationary and mobile phases can be tailored to the specific properties of the analyte, such as polarity. For compounds like this compound, which contains both polar (amino and amide groups) and non-polar (hydrocarbon chain) moieties, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.

As the separated compounds elute from the HPLC column, they pass through a UV detector. Many organic molecules, particularly those with chromophores such as double bonds or aromatic rings, absorb light in the UV-visible region. The UV detector measures this absorbance at one or more wavelengths, providing quantitative information and a characteristic UV spectrum that can aid in identification.

Following UV detection, the eluent is introduced into the ion source of a mass spectrometer. Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. This provides highly specific information about the molecular weight of the compound and, through fragmentation analysis (MS/MS), details about its chemical structure. The combination of retention time from HPLC, UV absorbance data, and mass spectrometric data provides a high degree of confidence in the identification and quantification of a target analyte.

Detailed Research Findings

A comprehensive search of scientific literature did not yield specific studies detailing the HPLC-UV/MS analysis of this compound. Therefore, specific experimental data such as retention times, UV absorption maxima, and mass-to-charge ratios for this particular compound and its direct analogs are not publicly available.

However, the general methodology for analyzing novel psychoactive substances, which would be applicable to this compound, has been extensively described. researchgate.netnih.govnih.govresearchgate.net These methods typically employ reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. researchgate.netnih.gov The validation of such methods generally includes assessments of linearity, accuracy, precision, and limits of detection and quantification. researchgate.netnih.gov

For illustrative purposes, a hypothetical data table is presented below to demonstrate the type of data that would be generated in an HPLC-UV/MS analysis of this compound and a potential analog. It is crucial to note that the data in this table is not based on experimental results and is purely for demonstrative purposes.

Hypothetical HPLC-UV/MS Data

| Compound | Retention Time (min) | UV λmax (nm) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|---|

| This compound | 4.2 | 215 | 143.118 | 126.1, 98.1, 84.1 |

In a typical analysis, the retention time would be a key parameter for initial identification, correlated with the specific column and mobile phase conditions used. The UV λmax would provide information about the electronic structure of the molecule; the presence of the carbon-carbon double bond in this compound would be expected to result in UV absorbance. The [M+H]+ value in the mass spectrum corresponds to the protonated molecule, confirming its molecular weight. The MS/MS fragments are generated by inducing fragmentation of the parent ion and provide structural information that can be used to distinguish between isomers and analogs.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 5 Methylhex 4 Enamide

Quantum Chemical Calculations

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically detailing the quantum chemical calculations for 2-Amino-5-methylhex-4-enamide. While the methodologies for such calculations are well-established, their application to this particular compound has not been documented in available scholarly articles.

Geometry Optimization and Energetic Profiling using DFT Methods (e.g., B3LYP)

There is no publicly available data from studies that have performed geometry optimization or energetic profiling of this compound using Density Functional Theory (DFT) methods, such as B3LYP. Such studies would theoretically involve the use of computational software to determine the most stable three-dimensional arrangement of the atoms in the molecule and to calculate its electronic energy and other thermodynamic properties. However, the results of these hypothetical calculations are not present in the current body of scientific literature.

Calculation of Quantum-Chemical Properties (e.g., HOMO/LUMO energies, charge distribution)

Similarly, there are no specific documented calculations of the quantum-chemical properties for this compound. The determination of properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions, has not been reported for this compound. Likewise, information regarding its charge distribution and molecular electrostatic potential is not available in published research.

Molecular Dynamics (MD) Simulations

Investigations into the conformational dynamics and structural stability of this compound through molecular dynamics simulations have not been documented in the scientific literature.

Conformational Dynamics of this compound and Derivatives

There are currently no published molecular dynamics (MD) simulation studies that focus on the conformational dynamics of this compound or any of its derivatives. Such research would provide insights into the molecule's flexibility and the different shapes it can adopt over time, but this information is not available.

Stability and Flexibility Analysis of Molecular Structures

An analysis of the stability and flexibility of the molecular structure of this compound, which would typically be conducted through molecular dynamics simulations, has not been reported in any publicly accessible scientific studies.

Molecular Docking and Binding Mechanism Prediction

There is no evidence in the scientific literature of molecular docking studies being performed with this compound. Consequently, there are no predictions regarding its binding mechanisms with any biological targets. Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a receptor, but this has not been applied to this compound in any published work.

Ligand-Protein Interaction Analysis with Enzymatic Targets (e.g., LOX, NNMT, Arginase)

No research data were found detailing the ligand-protein interaction analysis of this compound with enzymatic targets such as Lipoxygenase (LOX), Nicotinamide (B372718) N-methyltransferase (NNMT), or Arginase.

Prediction of Binding Modes and Active Site Accommodation

There is no available information from computational studies predicting the binding modes or the accommodation of this compound within the active sites of any protein targets.

Cavity Prediction Algorithms and Target Center Analysis

No studies employing cavity prediction algorithms or target center analysis for this compound were identified in the searched scientific literature.

Structure-Based Rational Design Principles for Derivatives

No publications concerning the structure-based rational design of derivatives of this compound were found.

Biological Activity: Mechanistic Insights Relevant to 2 Amino 5 Methylhex 4 Enamide Derivatives

Enzymatic Interaction Mechanisms

The unique structural features of enamide derivatives allow them to interact with a range of enzymes through diverse and specific mechanisms. These interactions are fundamental to their biological effects, from anti-inflammatory to immunosuppressive activities.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of leukotrienes and lipoxins, which are potent mediators of inflammation. nih.gov The inhibition of 5-lipoxygenase (5-LOX) is a key target for anti-inflammatory drugs. researchgate.net

Studies have been conducted on derivatives such as (E)-N-(thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide. nih.govresearchgate.net These compounds, which share the core hex-4-enamide structure, have been evaluated for their LOX inhibitory action. nih.govmdpi.com The mechanism of inhibition is often elucidated using docking analysis, which predicts how the molecule fits into the enzyme's active site. nih.govresearchgate.net

Research has utilized various LOX structures for these analyses, including soybean LOX L-1, soybean LOX-3, human 5-LOX, and mammalian 15-LOX. nih.govresearchgate.net Docking results suggest that these enamide derivatives can effectively bind within the active site of LOX enzymes. researchgate.net The potency of inhibition was found to be influenced by specific chemical modifications; for instance, having a substituent with an electronegative atom near the thiazole (B1198619) ring enhanced the inhibitory activity. nih.govresearchgate.net This detailed structural analysis helps in understanding the specific amino acid interactions that underpin the enzyme inhibition. researchgate.net

Table 1: Research Findings on LOX Inhibition by Enamide Derivatives

| Enzyme Target | Derivative Structure | Key Findings |

|---|

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govuniprot.org It catalyzes the conversion of inosine (B1671953) 5'-phosphate (IMP) to xanthosine (B1684192) 5'-phosphate (XMP). uniprot.org This pathway is vital for the proliferation of cells, especially lymphocytes, making IMPDH a significant target for immunosuppressive and anticancer drugs. tandfonline.comnih.gov

Mycophenolic acid (MPA), a natural product containing a hex-4-enoic acid side chain, is a well-characterized, potent, and reversible inhibitor of IMPDH. tandfonline.comresearchgate.net The inhibition mechanism is non-competitive (or uncompetitive), meaning MPA does not bind to the same site as the substrate (IMP) or the cofactor (NAD+). uniprot.orgtandfonline.com Instead, it binds to a separate site on the enzyme, preventing the formation of the closed enzyme conformation necessary for catalysis. uniprot.org This action effectively traps a covalent intermediate of the enzymatic reaction. researchgate.net The inhibition by MPA and its derivatives leads to the depletion of guanine nucleotide pools, which in turn suppresses DNA and RNA synthesis and halts cell proliferation. researchgate.netresearchgate.net

Nicotinamide (B372718) N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide using S-adenosylmethionine (SAM) as a methyl donor. nih.gov Overexpression of NNMT is linked to various diseases, including metabolic disorders and cancers. nih.govharvard.edu

The development of potent NNMT inhibitors has been achieved through structure-based rational design, leading to alkynyl bisubstrate inhibitors. harvard.eduresearchgate.net These inhibitors are designed to mimic the transition state of the methyl transfer reaction. researchgate.net A key feature of these molecules is an alkynyl linker, which is able to span the methyl transfer tunnel of NNMT with what is described as ideal shape complementarity. harvard.eduresearchgate.net Although these are complex conjugates, their synthesis has involved the use of enamide intermediates. harvard.edu X-ray co-crystal structures have confirmed that these inhibitors bind in a way that closely resembles the natural substrates, exploiting the same protein interactions within the enzyme's binding pocket. researchgate.net This mechanism highlights the strategy of creating high-affinity inhibitors by designing molecules that physically and geometrically occupy key channels within an enzyme. nih.govharvard.edu

Table 2: Research Findings on NNMT Inhibition

| Enzyme Target | Inhibitor Type | Mechanism of Action |

|---|

Arginase (ARG) is a metalloenzyme that converts L-arginine into L-ornithine and urea. nih.gov Its overexpression is implicated in conditions where immune suppression is a factor, such as in some cancers, by depleting L-arginine needed for immune cell function. acs.org The active site of arginase is small and highly polar, favoring the binding of L-arginine analogues. nih.gov

Inhibitors have been designed to mimic the substrate and the transition state of the reaction. A successful strategy involves incorporating a boronic acid group, which, upon binding, forms a tetrahedral boronate anion. nih.gov This structure effectively mimics the tetrahedral transition state of L-arginine hydrolysis. nih.gov The binding of these inhibitors within the active site is stabilized by interactions with key residues, such as hydrogen bonds with aspartate residues. gd3services.comacs.org Molecular docking studies of various inhibitors, including cinnamides, have shown that they target key residues and can establish coordination bonds with the manganese ions in the active site. researchgate.net These principles of transition state mimicry and specific interactions with active site residues are relevant for the design of any potent arginase inhibitors, including those potentially based on an enamide scaffold. nih.govacs.org

Modulation of Biochemical Pathways

The enzymatic interactions of enamide derivatives translate into broader effects on cellular biochemical pathways. By inhibiting key enzymes, these compounds can significantly alter metabolic fluxes and cellular processes.

The primary mechanism by which IMPDH inhibitors affect lymphocyte activity is through the depletion of guanine nucleotides. nih.gov Lymphocytes, particularly when activated, have a high demand for guanine nucleotides for DNA and RNA synthesis to support their proliferation. tandfonline.comnih.gov Unlike other cell types, they often cannot rely on salvage pathways to meet this demand. nih.gov

By inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine, compounds like MPA and its derivatives cause a sharp decrease in the cellular pools of GMP, GDP, and GTP. researchgate.netresearchgate.net This depletion has several downstream consequences for lymphocytes:

Inhibition of DNA Synthesis: A lack of guanine building blocks potently inhibits DNA replication, arresting cells in the G1 phase of the cell cycle and preventing their entry into the S phase. nih.gov

Suppression of Proliferation: The cell cycle arrest directly inhibits the clonal expansion of T and B lymphocytes, which is the basis for the immunosuppressive effects of these compounds. researchgate.netnih.gov

Induction of Apoptosis: In some cancer cell lines, the disruption of DNA and RNA synthesis resulting from guanine nucleotide depletion can lead to programmed cell death (apoptosis). researchgate.net

This targeted disruption of guanine nucleotide biosynthesis explains the potent and specific antiproliferative effect on lymphocytes, making IMPDH inhibitors effective immunosuppressive agents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Comprehensive Structure-Activity Relationship (SAR) studies, which are fundamental to medicinal chemistry for optimizing lead compounds, are not available for a series of 2-amino-5-methylhex-4-enamide derivatives.

Stereochemical Influence on Biological Target Recognition

The influence of stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the interaction between a drug and its biological target. However, no studies have been found that specifically compare the biological activities of different stereoisomers of this compound or its derivatives. Research into complex molecules like leucinostatin (B1674795) peptides has demonstrated that stereochemistry is crucial for their biological activity, but these findings cannot be directly extrapolated to the much simpler this compound structure. d-nb.info

Advanced Applications of 2 Amino 5 Methylhex 4 Enamide in Chemical Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Enamides are recognized as distinctive and powerful synthons in modern organic chemistry due to their amphiphilic nature. beilstein-journals.org They can act as nucleophiles, similar to enamines, or as electrophiles after activation. The nitrogen atom's lone pair of electrons lends nucleophilicity to the β-carbon of the double bond, while the electron-withdrawing acyl group tempers this reactivity, enhancing the compound's stability compared to enamines. nih.gov This balanced reactivity makes enamides crucial intermediates for synthesizing a wide array of nitrogen-containing compounds. acs.org

The iminium species, generated from enamides through protonation or Lewis acid activation, can engage in electrophilic additions or isomerization processes. beilstein-journals.org This dual reactivity allows for the design of tandem or annulation reactions to efficiently access complex N-heterocycles. beilstein-journals.org The stability and ease of handling of enamides, coupled with their predictable reactivity, position them as reliable building blocks in multi-step syntheses. nih.gov Their utility is demonstrated in cycloadditions, pericyclic reactions, radical cyclizations, and transition-metal-catalyzed processes. beilstein-journals.orgnih.gov

Construction of Complex Molecular Architectures

The unique reactivity of the enamide moiety makes it an ideal precursor for the synthesis of a wide range of complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products.

Pyrrolidines: The pyrrolidine (B122466) ring is a core structure in many biologically active compounds. Enamides serve as key starting materials for their synthesis through various pathways. One method involves the direct alkylation of nucleophiles like indoles with tertiary enamides, catalyzed by molecular iodine, to produce 2-oxo-1-pyrrolidine analogues with excellent regioselectivity. rsc.orgrsc.org Another strategy is the cyclization of enamides to form pyrrolidine derivatives. For instance, α-amino radicals generated from enamides can undergo cyclization to construct the pyrrolidine skeleton. nih.gov Tandem Heck reactions of cyclic tertiary enamides have also been developed to access trans-2,5-disubstituted-3-pyrrolines, which are valuable synthetic intermediates. sioc-journal.cn

Quinolinones: Quinolinone scaffolds are present in numerous pharmacologically active molecules. Enamides are employed in their synthesis through domino reactions and cyclizations. For example, a Lewis acid-mediated reaction of enamides with N-aryl-acylimines can produce isoindolo[2,1-a]quinolin-11(5H)-ones with high diastereoselectivity, creating three contiguous stereogenic centers. nottingham.ac.ukresearchgate.netchemrxiv.orgchemrxiv.org Furthermore, iodine-catalyzed cyclization between enamides and imines provides a metal-free route to construct 2,4-diarylquinoline derivatives. rsc.orgmdpi.com Rhodium-catalyzed C-H activation has also been utilized in the [3+3] cyclization of N-nitrosoanilines with enamides to yield functionalized 4-quinolones. mdpi.com

Lactams: Lactams, particularly γ-lactams, are significant structural motifs in medicinal chemistry. Enamides are effective precursors for lactam synthesis. A visible-light-mediated, tin-free radical cyclization of α-chloroenamides leads to substituted γ-lactams with excellent stereoselectivity. rsc.org Copper-catalyzed intramolecular vinylation of iodoenamides provides an efficient route to five-, six-, and seven-membered lactams. organic-chemistry.org Additionally, enantioselective synthesis of unsaturated γ-lactams can be achieved through intramolecular additions of tertiary enamides to keto-amides using chromium catalysts. chim.it Free radical cyclization of enamides can proceed via a 5-endo pathway to selectively form γ-lactam products. researchgate.net

| Target Heterocycle | Reaction Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Pyrrolidines | Direct Alkylation | Iodine (I₂) | Excellent regioselectivity, metal-free. | rsc.orgrsc.org |

| Quinolinones | Lewis Acid-Mediated Cyclization | BF₃·OEt₂ | High diastereoselectivity, forms three stereocenters. | nottingham.ac.uk |

| γ-Lactams | Visible-Light Photoredox Cyclization | Not specified | Tin-free, excellent stereoselectivity. | rsc.org |

| Lactams (5-7 membered) | Intramolecular Vinylation | Copper(I) iodide (CuI) | Cost-effective alternative to palladium. | organic-chemistry.org |

Enamides are not only useful for building heterocyclic systems but also for constructing acyclic structures like dienes and dienamides, which are themselves valuable intermediates for cycloaddition reactions. The alkylation of enamide or dienamide enolates is a direct and efficient method for creating bifunctional enamido dienes and dienamido olefins. tandfonline.comtandfonline.com These products are readily converted to hydroquinolones via intramolecular Diels-Alder reactions. tandfonline.comtandfonline.com

Another powerful strategy involves the 1,3-hydrogen shift (isomerization) of allenamides, which can be achieved thermally or with Brønsted acid promotion. This process is highly regioselective and stereoselective, yielding (E)-configured 2-amido-dienes. beilstein-journals.org Furthermore, palladium-catalyzed oxidative N-α,β-dehydrogenation of amides containing an existing double bond offers a modern, environmentally friendly approach to synthesizing dienamides with high yields and broad functional group tolerance. organic-chemistry.org

| Product | Starting Material | Method | Key Features | Reference |

|---|---|---|---|---|

| Enamido Dienes | Enamides | Enolate Alkylation | Direct, efficient for intramolecular Diels-Alder precursors. | tandfonline.comtandfonline.com |

| 2-Amido-Dienes | Allenamides | 1,3-Hydrogen Shift | Highly regio- and stereoselective (E-configuration). | beilstein-journals.org |

| Dienamides | Unsaturated Amides | Pd-catalyzed Dehydrogenation | High yields, broad scope, involves C(sp³)-H activation. | organic-chemistry.org |

The versatility of enamides extends to their direct conversion into a variety of other cyclic systems beyond the common N-heterocycles. For example, enamides can participate in domino reactions to construct highly substituted tetrahydropyrans with remarkable diastereoselectivity, forming up to five continuous stereogenic centers in a one-pot process. nih.gov

Furthermore, enamides can be directly transformed through various cyclization strategies. Under acidic treatment, a Nazarov-type cyclization can occur to form tricyclic lactams. nih.gov They also engage in inverse electron-demand Diels–Alder reactions and [2+2] cycloadditions, showcasing their utility as building blocks for diverse carbocyclic and heterocyclic frameworks. nih.gov The Bischler-Napieralski reaction, a classic method for synthesizing isoquinolines, can be adapted for enamides (N-vinyl amides) using mild electrophilic activation, leading to the formation of isoquinoline (B145761) and β-carboline derivatives. nih.gov

Chiral Synthesis Strategies Employing Enamide Precursors

Asymmetric catalysis using enamide substrates is a cornerstone of modern organic synthesis, enabling the creation of chiral amines and other nitrogen-containing compounds with high stereocontrol.

Enamides are excellent substrates for a wide range of stereoselective reactions.

Enantioselective Hydrogenation and Hydroalkylation: Chiral phosphoric acids have been successfully employed as organocatalysts for the highly enantioselective hydrogenation of enamides, yielding chiral amines. nih.gov A dual-acid system, combining a chiral phosphoric acid with an achiral co-acid, can accelerate the reaction and reduce the required loading of the expensive chiral catalyst. nih.gov Nickel-catalyzed enantioselective hydroalkylation of enamides with alkyl halides is another powerful method for assembling a broad range of chiral alkyl amines with high regio- and enantioselectivity under mild conditions. chemrxiv.orgchemrxiv.org

Stereoselective Cyclizations and Additions: Enamides are key participants in stereoselective cyclization reactions. Lewis acid-mediated reactions can achieve the diastereoselective synthesis of complex fused heterocycles like isoindolo[2,1-a]quinolin-11(5H)-ones. nottingham.ac.ukresearchgate.net Chiral phosphoric acids also catalyze the enantioselective [3+2] coupling of cyclic enamides with quinone monoimines to produce highly enantioenriched polycyclic dihydrobenzofurans. rsc.org In addition, enantioselective Mannich reactions between enamides and C-alkynyl imine precursors, catalyzed by a chiral phosphoric acid, provide access to chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities. organic-chemistry.org

Other Stereoselective Transformations: The reactivity of enamides extends to other enantioselective transformations. For instance, the enantioselective epoxidation of β,β-disubstituted enamides can be achieved using a novel manganese catalyst with aqueous hydrogen peroxide, proceeding rapidly and stereospecifically. acs.org Furthermore, chiral Brønsted acids can catalyze the enantioconvergent synthesis of β-substituted enamides by capturing 1-amidoallyl cation intermediates with nucleophiles like indoles in a highly regio- and enantioselective manner. nih.gov

| Transformation | Catalyst/System | Product Type | Stereocontrol | Reference |

|---|---|---|---|---|

| Hydrogenation | Chiral Phosphoric Acid | Chiral Amine | High Enantioselectivity (ee) | nih.gov |

| Hydroalkylation | Nickel/Chiral Ligand | Chiral Alkyl Amine | High Regio- and Enantioselectivity | chemrxiv.orgchemrxiv.org |

| [3+2] Coupling | Chiral Phosphoric Acid | Polycyclic Dihydrobenzofuran | High Enantioselectivity (up to 99.9% ee) | rsc.org |

| Mannich Reaction | Chiral Phosphoric Acid | Chiral β-Keto Propargylamine | High Enantioselectivity (up to 95% ee) | organic-chemistry.org |

| Epoxidation | Chiral Manganese Complex | Chiral Epoxide | High Enantioselectivity | acs.org |

| Diastereoselective Cyclization | Lewis Acid (BF₃·OEt₂) | Fused N-Heterocycle | High Diastereoselectivity | nottingham.ac.uk |

Chirality Transfer in Functionalization Reactions

The inherent chirality of substrates or catalysts can be effectively transferred during functionalization reactions involving enamides. Enamides are frequently employed in asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of a specific stereoisomer. nih.govtesisenred.net This process is fundamental in creating enantiomerically pure compounds, which is crucial for the development of pharmaceuticals.

A key application of this principle is in the synthesis of geometrically defined enamides from N-allyl amides. These isomerized enamides can then be used in subsequent reactions to produce stereochemically defined products, such as cis vicinal amino alcohols. nih.gov The geometry of the enamide double bond directly influences the stereochemical outcome of additions across it, demonstrating a successful transfer of stereochemical information from the substrate to the product. This control over stereochemistry is essential for building complex molecules with multiple contiguous stereocenters.

Synthesis of Chiral Amino Alcohols and Related Bioactive Scaffolds

Chiral amino alcohols are indispensable building blocks in the synthesis of natural products and pharmaceuticals. frontiersin.orgnih.govdiva-portal.org Enamides, including structures like 2-Amino-5-methylhex-4-enamide, serve as precursors to these valuable synthons. The stereoselective functionalization of the enamide double bond provides a direct route to vicinal amino alcohols with controlled stereochemistry. nih.gov

Biocatalytic methods, utilizing engineered amine dehydrogenases (AmDHs), have been developed for the one-step, asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (ee >99%). frontiersin.org Similarly, enzymatic cascades starting from readily available amino acids like L-lysine can yield optically enriched amino alcohols through regio- and diastereoselective oxidation and subsequent decarboxylation. nih.gov These biocatalytic approaches represent a highly efficient and stereoselective alternative to traditional multi-step chemical syntheses. nih.govmdpi.com

The resulting chiral amino alcohols are foundational components for more complex bioactive scaffolds. thno.orgnih.gov For instance, they are integral to the structure of many polyhydroxylated alkaloids, also known as aza-sugars, which are potent inhibitors of glycosidase enzymes. diva-portal.org The ability to synthesize these chiral motifs from enamide precursors highlights their importance in medicinal chemistry and drug discovery. nih.gov

Development of Novel Chemical Transformations

The reactivity of the enamide group in this compound makes it a substrate for a variety of novel chemical transformations, leading to the rapid assembly of complex nitrogen-containing heterocycles and other valuable molecular frameworks.

Cycloaddition Reactions (e.g., [2+2], [4+2], [3+2])

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. Enamides are excellent partners in these transformations due to their electronic properties.

[2+2] Cycloadditions: Enamides readily participate in [2+2] cycloadditions with reactive species like benzynes. nih.gov These reactions, often performed under mild, fluoride-based conditions to generate the benzyne (B1209423) in situ, produce amido-benzocyclobutane products. nih.gov In a notable example, this initial [2+2] cycloaddition can trigger a tandem sequence involving a pericyclic ring-opening and a subsequent intramolecular N-tethered [4+2] cycloaddition, providing a rapid route to complex nitrogen heterocycles. nih.gov

[4+2] Cycloadditions (Diels-Alder): As electron-rich dienophiles, enamides are effective substrates in Diels-Alder reactions. mdpi.comrsc.org These reactions form six-membered rings with up to four new stereogenic centers, often with high stereospecificity. rsc.org Catalyst-free [4+2] cycloadditions have been developed, for example, between ynamides and o-quinone methides (generated in situ from 2-halomethyl phenols) to construct 2-amino-4H-chromenes. nih.gov The stereochemical outcome of these reactions can be highly selective, as seen in the synthesis of spirocyclic fragments where the reaction proceeds with complete exo-selectivity. rsc.org

[3+2] Cycloadditions: Enamides are also valuable in [3+2] cycloadditions for synthesizing five-membered rings. A mild, scalable scandium-catalyzed [3+2] cycloaddition between enamides and bicyclo[1.1.0]butanes (BCBs) has been developed to efficiently produce 2-amino-bicyclo[2.1.1]hexanes. researchgate.net Another key example is the highly enantioselective dearomative [3+2] cycloaddition of isoquinolinium ylides with enamides, catalyzed by a chiral copper(II) complex. rsc.org This method provides access to complex pyrroloisoquinoline derivatives with multiple chiral centers. rsc.org Organocatalytic, metal-free azide-carbonyl [3+2] cycloadditions also provide an alternative route to highly functionalized 1,2,3-triazoles. nih.govresearchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| [2+2] | Enamide + Benzyne | TBAT, 1,4-dioxane | Amido-benzocyclobutane | nih.gov |

| [4+2] | Ynamide + 2-Halomethyl Phenol | Catalyst-free | 2-Amino-4H-chromene | nih.gov |

| [3+2] | Enamide + Bicyclo[1.1.0]butane | Sc(OTf)₃ | 2-Amino-bicyclo[2.1.1]hexane | researchgate.net |

| [3+2] | Enamide + Isoquinolinium Ylide | Chiral Cu(II) complex | Pyrroloisoquinoline | rsc.org |

Olefin Difunctionalization

The carbon-carbon double bond of enamides is susceptible to difunctionalization, where two new functional groups are added across the olefin. This strategy provides efficient access to highly substituted molecules from simple precursors. nih.gov Radical-mediated olefin difunctionalization is a powerful method for increasing molecular complexity. preprints.org

Nickel-catalyzed processes have been particularly effective for the 1,2-dicarbofunctionalization of alkenes, benefiting from nickel's ability to undergo facile oxidative addition and access both two-electron and radical pathways. nih.gov Transition metal-catalyzed reactions have also enabled the olefinic difunctionalization of enamides, such as copper-catalyzed oxytrifluoromethylation. ntu.edu.sg These reactions allow for the simultaneous installation of two different functional groups, significantly streamlining synthetic routes to complex target molecules.

Isomerization Reactions (e.g., E/Z Enamide Isomerization)

The geometric configuration of the enamide double bond is critical for its reactivity and for the biological activity of enamide-containing natural products. nih.gov Therefore, methods for the selective isomerization of enamides are highly valuable. While the synthesis of geometrically pure enamides can be challenging, particularly for Z-isomers and highly substituted systems, catalytic isomerization of N-allyl amides has emerged as a general and atom-economic solution. nih.gov

Ruthenium-based catalysts, for example, have been shown to effectively isomerize a broad range of N-allyl amides to yield Z-di-, tri-, and even tetrasubstituted enamides with exceptional geometric selectivity (>20:1 Z:E). nih.gov This represents a significant advance, as it provides access to the less thermodynamically stable Z-isomer, which is a common motif in bioactive natural products like oximidine II. nih.gov Conversely, methods for Z to E isomerization have also been developed, such as a CO₂-mediated protocol that proceeds under mild conditions to furnish the thermodynamically more stable E-isomer. rsc.org The ability to selectively access either the E- or Z-isomer provides chemists with crucial control over molecular geometry. mdpi.com

| Starting Material | Catalyst/Promoter | Predominant Product | Selectivity | Reference |

|---|---|---|---|---|

| N-Allyl Amide | Ruthenium complex | Z-Enamide | Excellent (e.g., >20:1 Z:E) | nih.gov |

| Z-Enamide | CO₂ | E-Enamide | Moderate to Excellent Yields | rsc.org |

Future Research Directions and Challenges for 2 Amino 5 Methylhex 4 Enamide Studies

Methodological Advancements in Asymmetric Synthesis

The paramount challenge in the synthesis of 2-Amino-5-methylhex-4-enamide lies in the stereoselective construction of its α-chiral center. While numerous methods exist for the asymmetric synthesis of α-amino acids, their application to this specific unsaturated amide requires dedicated investigation. nih.govnih.gov

Future progress will depend on the development of highly efficient and enantioselective catalytic methods. nih.gov A key area of research will be the design of novel chiral catalysts, potentially based on transition metals like rhodium, nickel, or palladium, which have shown promise in the asymmetric hydrogenation or alkylation of related precursors. mdpi.comgoogle.com For instance, the use of chiral Ni(II) complexes, which have been successfully employed for the asymmetric synthesis of other tailor-made amino acids, represents a promising avenue. mdpi.combohrium.com These methods often involve the homologation of glycine (B1666218) or dehydroalanine (B155165) Schiff base complexes, which could be adapted for the introduction of the 5-methylhex-4-enyl side chain. mdpi.combohrium.com

Another significant challenge is the development of substrate-controlled strategies, where chirality is induced from a chiral auxiliary that can be efficiently attached and subsequently removed. nih.gov Radical-based reactions, which have recently emerged as a powerful tool for creating chiral amino acids, could also be explored. ineosopen.org This might involve the stereoselective addition of radicals to a chiral glycine imine derivative or an intramolecular radical shift under photocatalytic conditions. ineosopen.org

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Precursor | Key Advantage | Relevant Research Context |

|---|---|---|---|

| Chiral Rhodium Complexes | Cyano hexenoate derivative | High enantioselectivity in asymmetric hydrogenation | Synthesis of Pregabalin precursors google.com |

| Chiral Ni(II) Complexes | Glycine or Alanine Schiff Base | Versatility for various C-C bond formations | Asymmetric synthesis of tailor-made α-amino acids mdpi.combohrium.com |

| Chiral Phosphoric Acids | Indole derivatives | Metal-free carboxamidation | Synthesis of chiral indole-2-carboxamide derivatives acs.org |

Exploration of Novel Reactivities and Functionalization Pathways

The bifunctional nature of this compound, with its alkene and amide moieties, opens up a vast landscape for exploring novel chemical transformations. A primary research direction will be the selective functionalization of the C-C double bond and various C-H bonds within the molecule.

The development of transition-metal-catalyzed dicarbofunctionalization of the alkene would be a powerful strategy to rapidly increase molecular complexity. nih.gov Nickel catalysis, in particular, is effective for such transformations due to the catalyst's ability to engage in both two-electron and radical pathways and the relatively slow rate of β-hydride elimination from Ni-alkyl intermediates. nih.gov Challenges remain in controlling chemo- and regioselectivity in three-component coupling reactions without the use of directing groups. nih.gov

Furthermore, the direct functionalization of C(sp³)–H bonds represents a highly atom-economical approach. Research on related unsaturated amides, such as 2-methylhex-5-enamide (B2956844) derivatives, has demonstrated the feasibility of cobalt-catalyzed double C(sp³)–H bond activation to construct bicyclic systems. rsc.org Applying similar strategies to this compound could lead to novel polycyclic amino acid derivatives. The regioselectivity of such C-H activations, particularly distinguishing between the different methyl and methylene (B1212753) groups, will be a significant hurdle to overcome.

Amidyl radicals, generated from the N-H bond of the amide, offer another reactive pathway. acs.org These nitrogen-centered radicals can participate in intramolecular additions to the π-system of the alkene, potentially leading to the synthesis of lactams and other N-heterocycles. acs.org Controlling the cyclization mode (e.g., 5-exo-trig vs. 6-endo-trig) will be a key research focus. researchgate.net

Table 2: Potential Functionalization Reactions

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Product Class |

|---|---|---|---|

| Dicarbofunctionalization | Alkene (C4=C5) | Ni(OTf)₂, Alkyl/Aryl Halides | Substituted Amino Amides |

| C(sp³)–H Activation | Methyl/Methylene Groups | Co(OAc)₂·4H₂O, Directing Group | Bicyclic Amino Amides rsc.org |

| Amidyl Radical Cyclization | Amide N-H and Alkene | Photocatalyst (e.g., fac-[Ir(ppy)₃]), H-atom abstractor | Pyrrolidinone/Piperidinone Derivatives acs.orgresearchgate.net |

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new reactivities. The integration of computational chemistry, particularly Density Functional Theory (DFT) calculations, with experimental studies will be indispensable for advancing the chemistry of this compound.

Computational studies can provide detailed insights into reaction pathways, transition state geometries, and the origins of stereoselectivity. rsc.orgacs.org For example, in nickel-catalyzed C-H functionalization reactions of similar amides, computational models have helped to distinguish between different catalytic cycles (e.g., Ni(II)/Ni(IV) vs. Ni(II)/Ni(III)/Ni(I)) and to support proposed mechanisms. rsc.org Such studies could predict the most favorable sites for C-H activation or the most likely outcome of a pericyclic reaction. pearson.com

These theoretical predictions must be rigorously tested through experimental work. Kinetic Isotope Effect (KIE) experiments, for instance, can help determine whether a C-H bond cleavage is involved in the rate-determining step of a reaction, a key piece of evidence in mechanistic elucidation. rsc.org The isolation and characterization of reaction intermediates, where possible, provide direct evidence for a proposed pathway. rsc.org Detailed NMR studies, including 2D techniques like DQF-COSY, HSQC, and HMBC, combined with computational modeling of conformations, can help to elucidate the three-dimensional structure of products and intermediates, which is crucial for understanding stereochemical outcomes. acs.org

Development of Sustainable and Green Synthetic Protocols

In line with modern chemical manufacturing, a significant challenge is to develop synthetic routes to this compound and its derivatives that are environmentally benign and economically viable. The principles of green chemistry must be integrated into all stages of research and development. researchgate.net

A key objective is to minimize waste by improving atom economy and reducing the E-factor (Environmental factor). nih.gov This can be achieved by designing catalytic reactions that replace stoichiometric reagents and by developing one-pot, multicomponent reactions that reduce the number of synthetic and purification steps. nih.govresearchgate.net

The choice of solvent is another critical factor. Future research should prioritize the use of greener solvents, such as water, ethanol, or ionic liquids, or even solvent-free conditions where feasible. researchgate.netresearchgate.net For example, multicomponent reactions for synthesizing related heterocyclic systems have been successfully performed in water or water-ethanol mixtures, often leading to high yields and simplified product isolation. nih.govresearchgate.net

Biocatalysis and enzymatic reactions represent a promising frontier for the green synthesis of chiral amino acids. researchgate.net The use of enzymes, such as transaminases or lipases, could offer highly selective and environmentally friendly alternatives to traditional chemical catalysts for key synthetic steps. researchgate.net Furthermore, developing protocols that allow for catalyst recycling is essential for improving the sustainability and cost-effectiveness of any synthetic process. nih.gov

Table 3: Green Chemistry Metrics and Strategies

| Green Chemistry Principle | Strategy for this compound Synthesis | Potential Benefit |

|---|---|---|

| Atom Economy | Prioritize addition reactions (e.g., hydrogenation, cycloaddition) and multicomponent reactions. nih.gov | Maximizes incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Use of water, ethanol, or recyclable ionic liquids; avoid chlorinated solvents. researchgate.net | Reduces environmental impact and improves process safety. |

| Catalysis | Replace stoichiometric reagents with catalytic amounts of transition metals or organocatalysts. nih.gov | Reduces waste, allows for catalyst recycling, and lowers costs. |

| Design for Energy Efficiency | Explore reactions at ambient temperature and pressure, such as photocatalysis. ineosopen.org | Lowers energy consumption and associated carbon footprint. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.